1-(1-Methyl-4-(thiophen-3-yl)piperidin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-4-(thiophen-3-yl)piperidin-4-yl)ethanone is a chemical compound that features a piperidine ring substituted with a thiophene group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-4-(thiophen-3-yl)piperidin-4-yl)ethanone typically involves the reaction of thiophene derivatives with piperidine intermediates. One common method involves the alkylation of 4-piperidone with thiophene-3-ylmethyl bromide, followed by reduction and methylation steps . The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-4-(thiophen-3-yl)piperidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidinyl alcohols.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
1-(1-Methyl-4-(thiophen-3-yl)piperidin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its interaction with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-4-(thiophen-3-yl)piperidin-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects in cellular processes .
Comparison with Similar Compounds
- **1-(Thiophen-2-ylmethyl)piperidin-4-yl)methanamine
- **3-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-2-(thiophen-2-yl)-1H-indole
Uniqueness: 1-(1-Methyl-4-(thiophen-3-yl)piperidin-4-yl)ethanone is unique due to its specific substitution pattern on the piperidine ring and the presence of the thiophene group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H17NOS |
---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
1-(1-methyl-4-thiophen-3-ylpiperidin-4-yl)ethanone |
InChI |
InChI=1S/C12H17NOS/c1-10(14)12(11-3-8-15-9-11)4-6-13(2)7-5-12/h3,8-9H,4-7H2,1-2H3 |
InChI Key |
CDAYVWILEHAVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCN(CC1)C)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.